5H-Octafluoropentanoyl chloride
Overview
Description
5H-Octafluoropentanoyl chloride is a chemical compound with the molecular formula C5HClF8O . It is used in laboratory chemicals and in the manufacture of substances for scientific research and development .
Molecular Structure Analysis
The molecular structure of 5H-Octafluoropentanoyl chloride consists of 5 carbon atoms, 1 hydrogen atom, 1 chlorine atom, 8 fluorine atoms, and 1 oxygen atom . The molar mass of this compound is 264.5 g/mol .Physical And Chemical Properties Analysis
5H-Octafluoropentanoyl chloride is a liquid at room temperature . It has a density of 1.67 g/cm3 and a boiling point of 86°C . It is also moisture sensitive .Scientific Research Applications
Polyurethane Synthesis
5H-Octafluoropentanoyl chloride has been used in synthesizing novel biodegradable polyurethanes. By combining it with 2-amino-2-methyl-1,3-propanediol, a fluoro chain extender was created, which was then incorporated into polyurethanes. This study revealed that increasing the content of the fluoro chain extender resulted in changes in the physical properties of the polyurethanes, such as thermal stability, glass transition temperature, and chemical resistance (Su et al., 2017).
Condensing Agent in Chemical Synthesis
This compound has been used as a novel and efficient condensing reagent for esterification, amidation, and anhydridization of carboxylic acids. It demonstrated effectiveness in the synthesis of various organic compounds, showing its versatility in organic chemistry (Yan et al., 2009).
Conversion of Steroid 3-Ketones
In pharmaceutical research, 5H-Octafluoropentanoyl chloride has been used for the chemo- and regioselective conversion of steroid 3-ketones into 3-enol sulfonates. This conversion is significant as it provides a pathway to synthesize 3-carboxyl unsaturated steroids, compounds of pharmacological importance (Zhu et al., 1996).
Synthesis of Semifluorinated Polymers
It has been used in the polymerization of semifluorinated acrylates and methacrylates. The research demonstrated the successful synthesis of semifluorinated homopolymers with controlled molecular weight, which could have applications in specialized materials (Samanta et al., 2014).
Anion Receptor Development
In the field of supramolecular chemistry, derivatives of 5H-Octafluoropentanoyl chloride have been used to create neutral anion receptors. These receptors showed enhanced affinities for anions like fluoride, chloride, or dihydrogen phosphate, which could have implications in chemical sensing and separation processes (Anzenbacher et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTHNTFUIUGECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379728 | |
Record name | 5H-Octafluoropentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Octafluoropentanoyl chloride | |
CAS RN |
376-71-6 | |
Record name | 2,2,3,3,4,4,5,5-Octafluoropentanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Octafluoropentanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 376-71-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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